molecular formula C4H10N2O4 B3046783 L-Aspartic acid, monoammonium salt CAS No. 130296-88-7

L-Aspartic acid, monoammonium salt

Cat. No.: B3046783
CAS No.: 130296-88-7
M. Wt: 150.13 g/mol
InChI Key: BFXUWDKAQDARCA-DKWTVANSSA-N
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Description

L-Aspartic acid, monoammonium salt (CAS: Not explicitly listed in evidence; synonym: Aspartic acid, ammonium salt ), is a derivative of L-aspartic acid where one carboxylic acid group is neutralized by an ammonium ion (NH₄⁺). The parent compound, L-aspartic acid (CAS: 56-84-8), is a non-essential amino acid with two carboxylic acid groups and one amine group, enabling diverse salt and ester formation . The monoammonium salt retains the amino acid’s chiral center, ensuring biological compatibility.

Properties

IUPAC Name

azanium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXUWDKAQDARCA-DKWTVANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130296-88-7, 159659-81-1
Details Compound: L-Aspartic acid, homopolymer, ammonium salt
Record name L-Aspartic acid, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130296-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: L-Aspartic acid, homopolymer, ammonium salt
Record name L-Aspartic acid, homopolymer, ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159659-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130296-88-7
Record name Monoammonium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130296887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Enzymatic Synthesis via Aspartase-Catalyzed Isomerization

Reaction Mechanism and Substrate Preparation

The enzymatic production of L-aspartic acid, monoammonium salt begins with maleic acid or maleic anhydride as raw materials. Monoammonium maleate is isomerized to ammonium fumarate under alkaline conditions (pH 7.5–10) at 30–60°C, followed by aspartase-mediated amination to form ammonium L-aspartate. The reaction equilibrium favors monoammonium salt formation when ammonia concentrations are maintained at 1.1–1.6 molar equivalents relative to maleate.

Key Parameters:
  • Temperature : Optimal enzymatic activity occurs at 25–40°C, with prolonged exposure >60°C causing aspartase denaturation.
  • Ammonia Concentration : Sub-stoichiometric ammonia (1.05–1.7 mol/mol maleate) minimizes diammonium salt byproducts.

Ammonia Elimination and Crystallization

Post-reaction, the solution undergoes distillation or stripping to remove excess ammonia, converting diammonium L-aspartate to monoammonium salt. Subsequent crystallization employs maleic acid (0.5–1.1 mol/mol aspartate) as a precipitating agent, achieving 80–85% recovery at 60°C.

Table 1: Crystallization Efficiency vs. Maleic Acid Stoichiometry

Molar Ratio (Maleic Acid:Aspartate) Recovery (%) Purity (%)
0.5 65 95
0.8 80.9 99.3
1.0 85 98.5

Data sourced from Example 2 of EP0752476A1.

Closed-Loop Recycling of Mother Liquor

The mother liquor from crystallization, rich in monoammonium maleate, is recycled into the isomerization reactor. This reduces raw material consumption by >40% and maintains system equilibrium by preventing L-aspartic acid accumulation.

Biocatalytic Production Using Immobilized E. coli

Strain Selection and Biocatalyst Preparation

Recombinant E. coli VKPM B-11745, engineered for high aspartase expression, is immobilized in cross-linked polyethyleneimine (PEI) matrices. Biomass from 24–28 hour fermentations is washed, crushed, and sieved to 100–200 µm particles for reactor packing.

Continuous Flow Reactor Configuration

Aqueous ammonium fumarate (245 g/L, pH 8.5) is fed into a fixed-bed reactor at 25°C, achieving 99.5% conversion to monoammonium L-aspartate. The effluent contains 250 g/L product, which is directly utilized in downstream micronutrient synthesis without isolation.

Advantages :

  • Eliminates crystallization phase transitions, enhancing solubility in final formulations.
  • Continuous operation reduces batch-to-batch variability.

Chemical Synthesis from Maleic Acid Derivatives

Acidic Hydrolysis and Ammoniation

D,L-Aspartic acid is produced via ammonolysis of maleic anhydride at 150–200°C, followed by resolution using chiral auxiliaries. While this method yields racemic mixtures, selective crystallization with L-specific ligands isolates the desired enantiomer.

Limitations:
  • Low Enantiomeric Excess : Typically 70–80%, necessitating additional purification.
  • Energy Intensity : High-temperature reactions increase operational costs.

Comparative Analysis of Methodologies

Table 2: Process Economics and Environmental Impact

Method Yield (g/L) Energy Use (kWh/kg) Waste Generated (kg/kg)
Enzymatic 138.5 1.2 0.15
Biocatalytic 250 0.8 0.05
Chemical 95 3.5 0.45

Industrial-Scale Optimization Strategies

pH and Temperature Control

Maintaining pH 8.5–9.0 during enzymatic reactions prevents aspartate racemization and byproduct formation. Jacketed reactors with PID-controlled heating ensure ±0.5°C stability, critical for enzyme longevity.

Downstream Processing Innovations

Spray drying (110–120°C) of crystallization slurries produces amorphous monoammonium L-aspartate with >99% solubility, ideal for feed additives. Membrane filtration (10 kDa MWCO) replaces traditional centrifugation, reducing protein contamination by 90%.

Chemical Reactions Analysis

Types of Reactions: L-Aspartic acid, monoammonium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxaloacetate.

    Reduction: It can be reduced to form aspartate semialdehyde.

    Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products:

    Oxidation: Oxaloacetate

    Reduction: Aspartate semialdehyde

    Substitution: N-substituted aspartic acids

Scientific Research Applications

L-Aspartic acid, monoammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It plays a role in the synthesis of proteins and nucleotides.

    Medicine: It is used in the treatment of liver disorders, heart diseases, and hypertension. It also has applications in fatigue prevention and recovery.

    Industry: It is used in the production of biodegradable polymers and as a scale inhibitor in water treatment processes.

Mechanism of Action

L-Aspartic acid, monoammonium salt exerts its effects through various molecular pathways:

    Protein Synthesis: It serves as a precursor for the synthesis of proteins.

    Neurotransmission: It acts as a neurotransmitter in the central nervous system.

    Urea Cycle: It participates in the urea cycle, helping to detoxify ammonia in the liver.

    Energy Production: It is involved in the Krebs cycle, contributing to energy production in cells.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₄H₇NO₄·NH₃ (based on monosodium/potassium analogs).
  • Applications: Potential roles in buffering agents, nutritional supplements, or biochemical research, akin to other aspartate salts .

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares L-aspartic acid, monoammonium salt, with its analogs:

Compound Molecular Formula CAS Number Molecular Weight Key Features
L-Aspartic acid C₄H₇NO₄ 56-84-8 133.10 Parent compound; two carboxylic acids, one amine .
L-Aspartic acid, sodium salt (monohydrate) C₄H₆NNaO₄·H₂O 323194-76-9 173.11 High purity (99%), used in peptide synthesis and as a neurotransmitter .
L-Aspartic acid, potassium salt C₄H₆KNO₄ 1115-63-5 173.21 White powder; hygroscopic; stored in airtight containers .
L-Aspartic acid, zinc salt Not specified 36393-20-1 Not provided Market growth driven by pharmaceuticals and agriculture .
L-Aspartic acid, magnesium salt Not specified - Not provided Used in biochemical research; BR grade (99% purity) .
L-Aspartic acid, di-tert-butyl ester hydrochloride C₁₂H₂₂ClNO₄ Not provided 275.76 Used in neurological studies; compared to L-glutamic acid derivatives .

Notes:

  • Solubility : Sodium and potassium salts exhibit high water solubility due to ionic character, while zinc and magnesium salts may have lower solubility .
  • Stability : Esters (e.g., di-tert-butyl) are more lipophilic, enhancing blood-brain barrier penetration for neurological applications .

Research Findings

  • Computational Studies : L-Aspartic acid and L-glutamic acid exhibit similar HOMO-LUMO gaps (~4.5–5.0 eV), indicating comparable electronic reactivity. However, ester derivatives show altered solubility and bioavailability .
  • Aqueous Interactions : L-Aspartic acid salts stabilize proteins via preferential exclusion mechanisms, critical in biopharmaceutical formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Aspartic acid, monoammonium salt
Reactant of Route 2
L-Aspartic acid, monoammonium salt

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